molecular formula C13H8BrN3O2 B2353888 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926240-84-8

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B2353888
CAS No.: 926240-84-8
M. Wt: 318.13
InChI Key: OORPKZGJNPCQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to a cyanopropenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylhydrazine to obtain 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting 3-(3-bromophenyl)-1H-pyrazole is then subjected to a Knoevenagel condensation with malononitrile to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. The cyanopropenoic acid moiety can participate in covalent bonding with nucleophilic sites in enzymes, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromophenyl)propionic acid: Similar structure but lacks the pyrazole and cyanopropenoic acid moieties.

    3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring but with different substituents.

    2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Contains a benzotriazole ring instead of a pyrazole ring.

Uniqueness

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to its combination of a bromophenyl group, a pyrazole ring, and a cyanopropenoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORPKZGJNPCQLH-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.